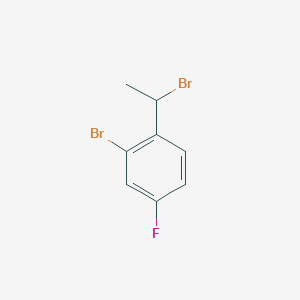
2-Bromo-1-(1-bromoethyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(1-bromoethyl)-4-fluorobenzene is a chemical compound that belongs to the class of halogenated benzenes. It is commonly used in scientific research for various purposes such as drug discovery, chemical synthesis, and material science.
Scientific Research Applications
Versatile Synthon for [18F]fluorobenzene
One study discusses the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, highlighting its importance for 18F-arylation reactions, which are crucial in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. The research explored various methods for its preparation, with symmetrical bis-(4-bromphenyl)iodonium bromide proving most useful for achieving the title compound through direct nucleophilic substitution, achieving a radiochemical yield of 65% within 10 minutes (Ermert et al., 2004).
Synthesis from Dimethylbenzenamine
Another study focused on the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through a series of reactions involving diazotization and bromination. This research discussed various factors affecting the reaction and aimed at optimizing the synthesis conditions to improve the yield and feasibility of the process (Guo Zhi-an, 2009).
Improved Synthesis Techniques
Further research has been conducted on improving the synthesis of related compounds, such as 1,4-bis(bromomethyl)-2-fluorobenzene, using p-xylene as the starting material through a series of reactions including nitration, reduction, diazotization, and bromination. The study reported an overall yield of 30%, with the structure confirmed by 1H NMR and GC/MS techniques, demonstrating advancements in synthesis methodologies for these complex halogenated compounds (Song Yan-min, 2007).
Carbonylative Transformations
Research on carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles has been conducted to explore the potential of these compounds in forming six-membered heterocycles. This systematic study demonstrated the effectiveness of different types of double nucleophiles as coupling partners, expanding the utility of 1-bromo-2-fluorobenzenes in organic synthesis (Chen et al., 2014).
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis as intermediates, suggesting that their targets could be a variety of organic compounds .
Mode of Action
The mode of action of 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene likely involves nucleophilic substitution or elimination reactions. The bromine atoms attached to the carbon atoms make those carbons susceptible to attack by nucleophiles, leading to substitution or elimination . The presence of the benzene ring allows for resonance stabilization of any formed carbocation, which means that the substitution is likely to occur at the benzylic position .
Biochemical Pathways
Brominated compounds can participate in a variety of reactions, potentially affecting multiple pathways depending on the context of their use .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical transformations it undergoes .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with those targets. As a potential intermediate in organic synthesis, its primary effect may be the transformation of target molecules into new compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of this compound. For example, the rate of nucleophilic substitution or elimination reactions could be affected by temperature and the concentration of the nucleophile .
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-(1-bromoethyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c1-5(9)7-3-2-6(11)4-8(7)10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVFCUMCEKRFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2499025.png)
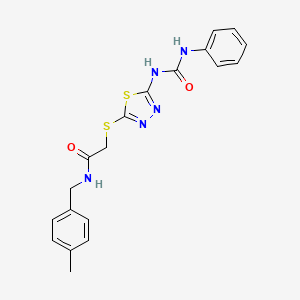
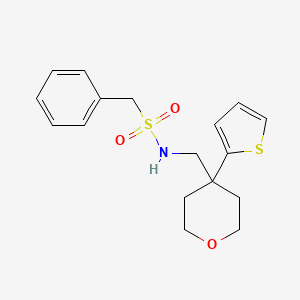
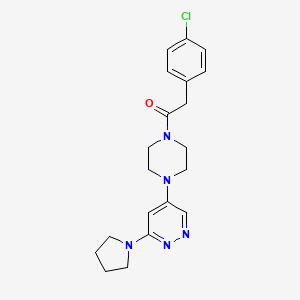
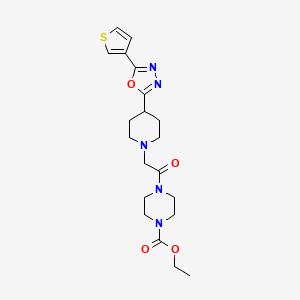
![6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol](/img/structure/B2499037.png)
![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499038.png)
![N-[(3-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2499039.png)
![2-[(8-amino-6-tert-butyl-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2499040.png)
![4-(4-Ethylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2499042.png)

![3-(1H-benzotriazol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B2499044.png)
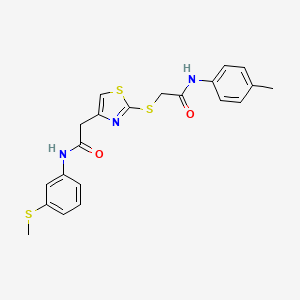
![(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499046.png)